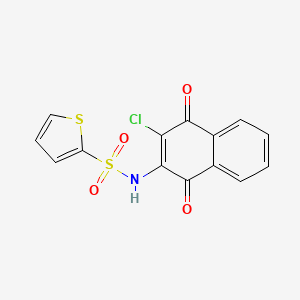

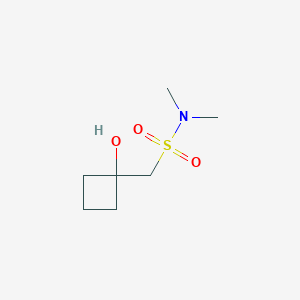

![molecular formula C21H24N4O3 B2399094 2-[3-(3-methylbutyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide CAS No. 887223-79-2](/img/structure/B2399094.png)

2-[3-(3-methylbutyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-[3-(3-methylbutyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide” is a pyridopyrimidine derivative . Pyridopyrimidines are of great interest due to their biological potential and are present in relevant drugs . They have been studied in the development of new therapies .

Synthesis Analysis

The synthesis of pyridopyrimidines involves various methods. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of pyridopyrimidines depends on where the nitrogen atom is located in pyridine . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

The chemical reactions involving pyridopyrimidines are diverse. For example, in the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Wissenschaftliche Forschungsanwendungen

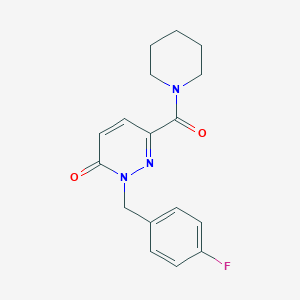

Anticancer Research

This compound has been explored in the context of anticancer research. A study by Al-Sanea et al. (2020) describes the synthesis of certain acetamide derivatives, including those similar to the compound , and their in vitro cytotoxic activity. One of the compounds demonstrated significant cancer cell growth inhibition against eight cancer cell lines, highlighting its potential as an anticancer agent (Al-Sanea et al., 2020).

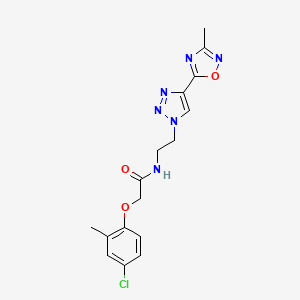

Radioligand and Imaging

A novel series of phenylpyrazolo[1,5-a]pyrimidineacetamides, which are structurally similar to the compound , have been reported as selective ligands of the translocator protein (18 kDa). This includes a compound designed for labeling with fluorine-18 for in vivo imaging using positron emission tomography, indicating potential applications in medical imaging and diagnostics (Dollé et al., 2008).

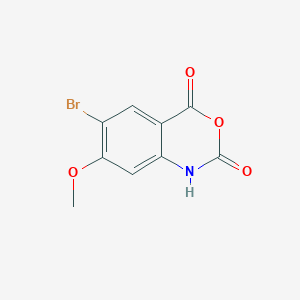

Antimicrobial and Antifungal Agents

Research by Hossan et al. (2012) on derivatives of pyrimidinone and oxazinone fused with thiophene rings using similar compounds as starting materials showed promising antibacterial and antifungal activities. These compounds were comparable to standard drugs such as streptomycin and fusidic acid, suggesting potential use as antimicrobial agents (Hossan et al., 2012).

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

A study by Gangjee et al. (2000) explored compounds with a pyrimidine structure, focusing on their potential as dual inhibitors of thymidylate synthase and dihydrofolate reductase. Such compounds could have significant implications in antitumor therapy, as they target critical enzymes in cancer cell proliferation (Gangjee et al., 2000).

Antitumor Activities

Another study by Xiong Jing (2011) synthesized derivatives of dihydropyrimidin and tested their in vitro antitumor activities. The research indicated that these compounds have selective anti-tumor activities, suggesting potential applications in cancer treatment (Xiong Jing, 2011).

Wirkmechanismus

The mechanism of action of pyridopyrimidines is often related to their ability to inhibit certain enzymes. For instance, they can inhibit PI3K, a lipid kinase involved in cancer progression . PI3K phosphorylates the 3′-hydroxy position of the inositol ring as a result of growth factors or G-protein coupled receptors (GPCRs) activation, to give the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3), that activates another protein kinase B (AKT) as well as other cellular messengers like 3-phosphoinositide-dependent protein kinase (PDK) .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[3-(3-methylbutyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c1-14(2)10-12-24-20(27)17-5-4-11-22-19(17)25(21(24)28)13-18(26)23-16-8-6-15(3)7-9-16/h4-9,11,14H,10,12-13H2,1-3H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOCEDPJJHVJJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2399013.png)

![3-(2-chlorobenzyl)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2399019.png)

![2-[[1-(Quinoxaline-6-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2399022.png)

![2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2399025.png)

![3-Methoxyspiro[3.3]heptan-1-amine hydrochloride](/img/structure/B2399026.png)

![N-(4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2399027.png)

![2-[2-(4-ethylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2399030.png)